REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][CH2:13][C:14]([OH:16])=O)[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].ClS(O)(=O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[C:8]([F:9])([F:10])[F:11])[C:14](=[O:16])[CH2:13][CH2:12]2
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Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C(F)(F)F)CCC(=O)O
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Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (10% ethyl acetate in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CCC(C2=CC1C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |